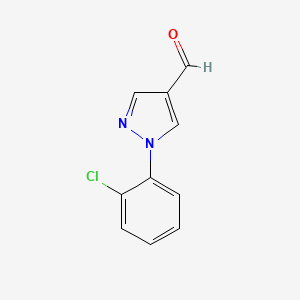

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBOEWGKMLRFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589684 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-15-8 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, certain properties for the specific 2-chloro isomer are based on predicted values due to a lack of published experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 400877-15-8 | |

| Molecular Formula | C₁₀H₇ClN₂O | |

| Molecular Weight | 206.63 g/mol | |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available for the 2-chloro isomer. The 4-chloro isomer has a melting point of 118 °C. | N/A |

| Boiling Point | 348.0 ± 22.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in DMF and DMSO (based on similar pyrazole derivatives).[3] | [3] |

| pKa | -3.01 ± 0.10 (Predicted) | [2] |

| LogP | 2.0 (Predicted) | N/A |

| Hazard Codes | Xi (Irritant) | [2] |

Synthesis and Characterization

The primary synthetic route to this compound, like other pyrazole-4-carbaldehydes, is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide).

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of a hydrazone from 2-chloroacetophenone and a suitable hydrazine, followed by cyclization and formylation using the Vilsmeier-Haack reagent.

Caption: General two-step synthesis of the target compound.

Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of N'-(1-(2-chlorophenyl)ethylidene)hydrazine (Hydrazone formation)

-

In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude hydrazone is purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To this pre-formed Vilsmeier reagent, add the synthesized hydrazone (1 equivalent) dissolved in DMF dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-70°C for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).[3]

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole ring proton (around 8.0-8.5 ppm), and multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons of the 2-chlorophenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the aldehydic carbon (around 185 ppm), the carbons of the pyrazole ring, and the carbons of the 2-chlorophenyl ring.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the aldehyde group (around 1670-1690 cm⁻¹), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.63 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Potential Applications

Derivatives of pyrazole are known to possess a wide spectrum of biological activities.[5] While no specific signaling pathways involving this compound have been elucidated in the available literature, compounds with similar structures have been investigated for various therapeutic applications.

General Biological Activities of Pyrazole Derivatives

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Antimicrobial: Several studies have reported the antibacterial and antifungal activities of pyrazole-4-carbaldehyde derivatives.[3]

-

Anticancer: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives are being investigated for their potential to inhibit cancer cell proliferation.[6]

Hypothetical Biological Screening Workflow

Given the known activities of the pyrazole class, a logical workflow for the initial biological evaluation of this compound can be proposed.

Caption: A workflow for initial biological evaluation.

Conclusion

This compound is a molecule of interest for medicinal chemists due to its pyrazole core, a scaffold known for diverse biological activities. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive summary of its known and predicted physicochemical properties, a detailed, adaptable synthetic protocol based on the Vilsmeier-Haack reaction, and an outline for its potential biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. sciensage.info [sciensage.info]

- 2. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpsionline.com [jpsionline.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and its analogs. This data is compiled from various sources and provides a reliable reference for the characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the 2-chlorophenyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A |

| Pyrazole-H3 | 8.0 - 8.5 | Singlet (s) | N/A |

| Pyrazole-H5 | 7.8 - 8.2 | Singlet (s) | N/A |

| Phenyl-H (Ar-H) | 7.3 - 7.8 | Multiplet (m) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Pyrazole-C3 | 140 - 145 |

| Pyrazole-C4 | 115 - 125 |

| Pyrazole-C5 | 130 - 135 |

| Phenyl-C (Ar-C) | 125 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretching | 1680 - 1710 | Strong |

| C-H (Aldehyde) | Stretching | 2720 - 2820 | Medium |

| C=N (Pyrazole) | Stretching | 1580 - 1620 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-Cl | Stretching | 700 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₁₀H₇ClN₂O.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 206.02 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 208.02 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of M⁺) |

| [M-CHO]⁺ | 177.03 | Loss of the formyl group |

| [C₉H₇N₂Cl]⁺ | ||

| [C₆H₄Cl]⁺ | 111.00 | Fragment corresponding to the chlorophenyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be recorded prior to the sample measurement.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

Data Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Rate: Appropriate for the introduction method.

Data Processing:

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns and spectral libraries if available.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

crystal structure determination of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

An in-depth guide to the crystal structure determination of pyrazole derivatives, with a focus on 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is provided for researchers and professionals in drug development. While crystallographic data for the specific molecule this compound is not publicly available, this guide outlines the comprehensive experimental and computational methodology that would be employed for its structure determination. The data presented is based on the closely related compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to serve as an illustrative example.

Introduction

This compound (C₁₀H₇ClN₂O) is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship, aiding in rational drug design and development.

Experimental Methodology

The determination of a crystal structure is a systematic process that involves several key stages, from crystal growth to the final refinement of the atomic model.

Synthesis and Crystallization

The initial step involves the synthesis of the target compound, this compound, which can be achieved through established synthetic routes for pyrazole-4-carbaldehydes. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for this is slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Data Collection

A suitable single crystal is mounted on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and maintained at a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms.[2] X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[2][3] As the crystal is rotated, a large number of diffraction patterns are collected.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final model is assessed by parameters such as the R-factor.

Data Presentation

The crystallographic data and refinement details are summarized in the following tables, using data from the related compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a template.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical formula | C₁₆H₁₁ClN₂O |

| Formula weight | 282.72 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 16.0429 (4) Å |

| b | 4.8585 (1) Å |

| c | 16.7960 (4) Å |

| α | 90° |

| β | 96.581 (1)° |

| γ | 90° |

| Volume | 1300.53 (5) ų |

| Z | 4 |

| Calculated density | 1.444 Mg/m³ |

| Absorption coefficient | 0.29 mm⁻¹ |

| F(000) | 584 |

| Crystal size | 0.55 × 0.16 × 0.08 mm |

| Data collection | |

| θ range for data collection | 2.4 to 30.2° |

| Index ranges | -22 ≤ h ≤ 22, -6 ≤ k ≤ 6, -20 ≤ l ≤ 23 |

| Reflections collected | 26528 |

| Independent reflections | 3859 [R(int) = 0.057] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3859 / 0 / 218 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.040, wR₂ = 0.098 |

| Largest diff. peak and hole | 0.36 and -0.35 e.Å⁻³ |

Data obtained from the crystallographic study of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure determination.

References

CAS number and molecular formula for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related pyrazole derivatives.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1][2] The presence of a 2-chlorophenyl group and a carbaldehyde moiety at positions 1 and 4, respectively, confers specific chemical reactivity and biological activity to the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 400877-15-8 | |

| Molecular Formula | C₁₀H₇ClN₂O | ChemicalBook[3] |

| Molecular Weight | 206.63 g/mol | |

| Physical Form | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMF and DMSO | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction.[1][4] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds. The general strategy involves the reaction of a corresponding hydrazone with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

General Experimental Protocol for the Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehydes

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[2][5]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of 2-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add 2-chlorophenylhydrazine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated hydrazone, wash with cold water, and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold dimethylformamide (10 volumes).

-

To this reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70 °C for 6-8 hours.

-

Monitor the reaction by TLC. Once complete, pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

Spectral Data (Representative)

Table 2: Representative Spectral Data for 1-Aryl-pyrazole-4-carbaldehydes

| Spectral Data | Characteristic Peaks and Signals |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~2850, 2750 (C-H of CHO), ~1670 (C=O of aldehyde), ~1590, 1500 (C=C and C=N) |

| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H5), ~7.4-7.8 (m, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (CHO), ~153.0 (pyrazole-C3), ~140.0 (pyrazole-C5), ~118.0-138.0 (Ar-C and pyrazole-C4) |

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] Research has demonstrated their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[7]

The biological activities of pyrazole-containing compounds are often attributed to their ability to mimic biological molecules and interact with various enzymes and receptors. For instance, some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

While specific bioactivity data for this compound is limited in the public domain, its structural features suggest potential for further investigation in various therapeutic areas. The aldehyde functional group also provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases and chalcones, which have shown promising biological activities.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Diagrams

Synthesis Workflow

Caption: Synthetic route to this compound.

Potential Applications

Caption: Potential derivatization and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jpsionline.com [jpsionline.com]

- 3. This compound CAS#: 400877-15-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. combi-blocks.com [combi-blocks.com]

Unlocking the Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning field of novel pyrazole derivatives and their significant biological activities. Pyrazole-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

Key Biological Activities and Quantitative Data

Recent research has highlighted the potential of pyrazole derivatives in various therapeutic areas. The following tables summarize the quantitative data for some of the most promising novel compounds.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Compound 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [1] |

| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [2] |

| Compound 5b | A549 (Lung) | 0.69 | ABT-751 | - | [2] |

| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |

| Compound 24 | A549 (Lung) | 8.21 | - | - | [4] |

| Compound 24 | HCT116 (Colon) | 19.56 | - | - | [4] |

| Compound 33 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7–64.8 | [4] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7–64.8 | [4] |

| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [4] |

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [5] |

| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [5] |

| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - | [5] |

| Compound 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | - | - | [6] |

| Compound 21a | Antibacterial | 62.5–125 | Chloramphenicol | - | [7] |

| Compound 21a | Antifungal | 2.9–7.8 | Clotrimazole | - | [7] |

Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound ID | Assay | Activity | Reference Compound | Activity | Citation |

| Compound 4 | Carrageenan-induced paw edema | Better than standard | Diclofenac sodium | - | [5] |

| FR140423 | Carrageenan-induced paw edema | 2-3x more potent | Indomethacin | - | [8] |

| FR140423 | Yeast-induced hyperalgesia | 5x more potent | Indomethacin | - | [8] |

| Compound 143a | Carrageenan-induced rat paw edema | ED50 = 62.61 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [9] |

| Compound 143c | Carrageenan-induced rat paw edema | ED50 = 55.83 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [9] |

| Compounds 144-146 | Carrageenan-induced rat paw edema | 78.9–96% edema inhibition | Celecoxib | 82.8% edema inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of novel pyrazole derivatives.

Synthesis of Pyrazole Derivatives from Chalcones

A common and effective method for synthesizing pyrazole derivatives involves the cyclization of chalcones with hydrazine hydrate.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate aryl ketone (1 mmol) and an aryl aldehyde (1 mmol) in ethanol (20-30 mL).

-

Add a catalytic amount of a base, such as 40% sodium hydroxide solution, dropwise to the mixture with constant stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.

Step 2: Pyrazole Synthesis (Cyclocondensation)

-

Dissolve the synthesized chalcone (1 mmol) in ethanol or a similar solvent (10-20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1-1.2 mmol) to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux the reaction mixture at approximately 80°C for 4-8 hours.

-

Monitor the completion of the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude pyrazole by recrystallization from ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Disc Diffusion and Minimum Inhibitory Concentration (MIC)

Disc Diffusion Method

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

-

Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the pyrazole derivative onto the agar surface. Also, place a standard antibiotic disc (e.g., Ciprofloxacin) and a solvent control disc.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Minimum Inhibitory Concentration (MIC) Determination

-

Serial Dilution: Prepare a series of twofold dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8]

-

Animal Grouping: Use adult Wistar or Sprague-Dawley rats, divided into control, standard (e.g., Indomethacin or Diclofenac), and test groups (receiving different doses of the pyrazole derivative).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Many novel pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most significant targets.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. theaspd.com [theaspd.com]

- 7. orientjchem.org [orientjchem.org]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Toxicological Assessment of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive in silico toxicological evaluation of the novel compound, 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. In the absence of experimental data, this report leverages established computational methodologies to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the molecule. The primary objective is to identify potential toxicological liabilities early in the drug discovery and development pipeline, thereby guiding future experimental testing and risk assessment strategies. This document details the predicted outcomes for key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity, and skin sensitization, based on widely accepted quantitative structure-activity relationship (QSAR) models and expert rule-based systems. Furthermore, potential mechanisms of toxicity and associated signaling pathways are proposed based on the structural features of the compound. All predictive data are summarized in tabular format for clarity, and key workflows and pathways are visualized using diagrams.

Introduction

This compound is a small molecule featuring a pyrazole ring, a chlorophenyl substituent, and an aldehyde functional group. The pyrazole scaffold is a common motif in many pharmaceuticals, known for a wide range of biological activities.[1] The aromatic aldehyde group, however, can be a source of toxicological concern due to its reactivity.[2][3] A thorough toxicological assessment is therefore crucial for any drug development program involving this compound. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential adverse effects before extensive experimental studies are undertaken.[4][5] This guide outlines a systematic in silico approach to evaluate the toxicological profile of this compound.

In Silico Toxicity Prediction Workflow

The prediction of toxicological properties for a novel chemical entity follows a structured workflow that integrates various computational models. This workflow, depicted below, begins with the definition of the molecular structure and proceeds through the prediction of its physicochemical properties, ADMET profile, and specific toxicological endpoints.

Predicted Physicochemical Properties and ADMET Profile

Table 1: Predicted Physicochemical Properties and ADMET Profile of this compound

| Parameter | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 220.64 g/mol | Compliant with Lipinski's rule of five (<500) |

| logP (octanol-water partition coefficient) | 2.5 - 3.5 | Moderate lipophilicity, likely good absorption |

| pKa (acidic) | Not predicted to be acidic | |

| pKa (basic) | ~2.0 (pyrazole nitrogen) | Weakly basic |

| Aqueous Solubility | Low to moderate | May impact formulation and bioavailability |

| ADMET Properties | ||

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Caco-2 Permeability | High | Indicates good intestinal permeability |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS effects (therapeutic or adverse) |

| CYP450 Inhibition (various isoforms) | Potential inhibitor of CYP2E1 | Potential for drug-drug interactions[9] |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | See Section 4.4 | Key indicator of cardiotoxicity |

| AMES Mutagenicity | See Section 4.1 | Indicator of mutagenic potential |

| Hepatotoxicity | See Section 4.3 | Indicator of potential for drug-induced liver injury |

In Silico Prediction of Key Toxicological Endpoints

The toxicological profile of this compound was assessed for several key endpoints using established in silico platforms like DEREK Nexus and Toxtree.[10][11][12][13] These platforms utilize expert-defined structural alerts and statistical QSAR models to predict the likelihood of toxicity.

Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical toxicological endpoint. The Ames test is the standard in vitro assay for mutagenicity, and many in silico models are trained on Ames test data.[14][15][16]

Prediction: Based on the presence of the aromatic aldehyde, there is a potential structural alert for mutagenicity. Aldehydes can react with DNA bases, leading to mutations.[17] In silico models like those within DEREK Nexus and Toxtree would likely flag this compound for further investigation.[18][19]

Table 2: Predicted Mutagenicity

| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |

| DEREK Nexus | Possible Mutagen | Plausible | Aromatic aldehyde |

| Toxtree (Benigni/Bossa rules) | Equivocal | Moderate | Structural alerts related to aldehydes |

Carcinogenicity

Carcinogenicity predictions are often linked to mutagenicity, as DNA damage is a common initiating event in carcinogenesis.[20]

Prediction: Due to the potential for mutagenicity, a concern for carcinogenicity is also raised. Chronic exposure to a mutagenic compound can lead to the development of cancer.

Table 3: Predicted Carcinogenicity

| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |

| DEREK Nexus | Possible Carcinogen | Plausible | Based on potential mutagenicity and structural class |

| Toxtree | Equivocal | Moderate | Structural alerts for genotoxic carcinogenicity |

Hepatotoxicity

Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[21][22][23][24][25] In silico models for DILI prediction are becoming increasingly important.

Prediction: The presence of the chlorophenyl group and the potential for metabolic activation of the aldehyde and pyrazole rings raise concerns for hepatotoxicity. Metabolism by cytochrome P450 enzymes in the liver could generate reactive metabolites that can cause cellular damage.[9]

Table 4: Predicted Hepatotoxicity

| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |

| DEREK Nexus | Possible Hepatotoxin | Plausible | Aromatic and heterocyclic structures with potential for metabolic activation |

| ADMET Predictor (DILI) | Increased Risk | Moderate | Based on statistical models trained on DILI data[26] |

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmias.[27][28][29][30][31]

Prediction: While the molecule does not contain the most common structural motifs for hERG binders, the overall lipophilicity and presence of a basic nitrogen in the pyrazole ring warrant an in silico assessment.

Table 5: Predicted Cardiotoxicity (hERG Inhibition)

| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |

| In silico hERG models (various) | Low to Moderate Risk | Equivocal | Depends on the specific model and descriptors used |

Skin Sensitization

Skin sensitization is an allergic reaction caused by skin contact with a chemical.[32][33][34][35][36]

Prediction: Aldehydes are a well-known class of skin sensitizers due to their ability to react with skin proteins.

Table 6: Predicted Skin Sensitization

| Model/Platform | Prediction | Confidence | Rationale/Structural Alert |

| DEREK Nexus | Skin Sensitizer | Probable | Aldehyde functional group |

| Toxtree (Skin Sensitisation Reactivity Domains) | Positive | High | Michael acceptor reactivity |

Proposed Mechanisms of Toxicity and Signaling Pathways

Based on the structural features of this compound, several potential mechanisms of toxicity can be hypothesized.

Covalent Binding of the Aldehyde Group

The electrophilic aldehyde group can react with nucleophilic residues in proteins and DNA, such as cysteine and lysine.[2][37] This covalent modification can lead to enzyme inhibition, disruption of protein function, and DNA damage, which can trigger various toxic responses.

Oxidative Stress

The metabolism of the aromatic and heterocyclic rings by cytochrome P450 enzymes can generate reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA, and activate stress-related signaling pathways.

The diagram below illustrates a potential signaling pathway leading to toxicity initiated by this compound.

Experimental Protocols for Validation

The in silico predictions presented in this guide should be validated through in vitro and in vivo experimental studies. The following are key experimental protocols that should be considered.

Table 7: Recommended Experimental Protocols for Validation

| Toxicity Endpoint | Experimental Assay | Methodology |

| Mutagenicity | Bacterial Reverse Mutation Assay (Ames Test) | The compound is incubated with several strains of Salmonella typhimurium with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess mutagenic potential. |

| Hepatotoxicity | In vitro Hepatocyte Viability Assay | Primary human hepatocytes or HepG2 cells are treated with increasing concentrations of the compound. Cell viability is assessed using assays such as MTT or LDH release. |

| Cardiotoxicity | hERG Patch-Clamp Assay | The effect of the compound on the hERG potassium channel current is measured in cells expressing the channel using the whole-cell patch-clamp technique. |

| Skin Sensitization | Direct Peptide Reactivity Assay (DPRA) | The reactivity of the compound with synthetic peptides containing cysteine and lysine is measured by HPLC to determine its potential for covalent binding to skin proteins. |

Conclusion and Recommendations

This in silico toxicological assessment of this compound indicates potential liabilities related to mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization, primarily driven by the presence of the aromatic aldehyde functional group. The predicted ADMET profile suggests good oral absorption and potential for crossing the blood-brain barrier.

Based on these findings, the following recommendations are made:

-

Prioritize Experimental Validation: The in silico predictions should be confirmed through the recommended in vitro assays, particularly the Ames test for mutagenicity and a skin sensitization assay.

-

Structure-Activity Relationship (SAR) Studies: If the compound shows promising efficacy, medicinal chemistry efforts should be directed towards modifying the aldehyde group to mitigate its reactivity while preserving the desired biological activity.

-

Close Monitoring in Further Studies: Should the compound proceed in development, close monitoring for signs of liver toxicity in preclinical and clinical studies is warranted.

This in silico guide serves as a critical first step in the safety assessment of this compound, providing a roadmap for targeted experimental testing and informed decision-making in the drug development process.

References

- 1. dovepress.com [dovepress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. portal.valencelabs.com [portal.valencelabs.com]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. optibrium.com [optibrium.com]

- 11. optibrium.com [optibrium.com]

- 12. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 13. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. New public QSAR model for carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Developing a Multi-Dose Computational Model for Drug-Induced Hepatotoxicity Prediction Based on Toxicogenomics Data | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 23. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]

- 24. Computational models for predicting liver toxicity in the deep learning era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning [frontiersin.org]

- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 27. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study [iris.unina.it]

- 30. In silico prediction of hERG blockers using machine learning and deep learning approaches | Semantic Scholar [semanticscholar.org]

- 31. Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 32. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]

- 33. In silico Prediction of Skin Sensitization: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. tandfonline.com [tandfonline.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Vilsmeier-Haack Reaction: A Gateway to Pyrazole Aldehydes in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. Its application in the synthesis of pyrazole aldehydes is of particular significance to the pharmaceutical industry, as the pyrazole scaffold is a privileged structure in numerous therapeutic agents. This guide provides a comprehensive overview of the starting materials, experimental protocols, and mechanistic pathways for the Vilsmeier-Haack synthesis of pyrazole aldehydes, tailored for professionals in drug development and chemical research.

Core Concepts: The Vilsmeier-Haack Reagent and its Reactivity

The V-H reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is the key reactant that attacks the electron-rich pyrazole ring or its precursors to introduce a formyl group.[1][2]

Starting Materials: Diverse Routes to Pyrazole Aldehydes

The versatility of the Vilsmeier-Haack reaction is evident from the variety of starting materials that can be employed to yield pyrazole aldehydes. The primary substrates include pre-formed pyrazole rings and various acyclic precursors such as hydrazones.

Formylation of Substituted Pyrazoles

Direct formylation of an existing pyrazole ring is a common strategy. The reaction proceeds as an electrophilic aromatic substitution, with the Vilsmeier reagent attacking the electron-rich C4 position of the pyrazole ring.

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles

| Starting Material | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5 eq.), POCl₃ (2 eq.) | - | 120 | 2 | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [3] |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4 eq.), POCl₃ (4 eq.) | DMF | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Not specified | [4] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | - | 120 | 2 | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | [5] |

Cyclization and Formylation of Hydrazones

A powerful and frequently utilized method involves the reaction of hydrazones with the Vilsmeier-Haack reagent. This approach combines cyclization and formylation in a one-pot synthesis, offering an efficient route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[5][6]

Table 2: Vilsmeier-Haack Reaction with Hydrazone Precursors

| Starting Material (Hydrazone) | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Substituted Phenyl Hydrazones | DMF, POCl₃ | - | Room Temp | 3 | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylates | Excellent | [5] |

| (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | DMF, POCl₃ | - | 55 | 6 | (E)-N-(Aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Excellent | [5][7] |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | DMF, POCl₃ | - | 70 | 5-6 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | Good | [5][7] |

| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 eq.) | - | Reflux | 6 | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90 | [5] |

| Hydrazone of N-(4-acetylphenyl)benzenesulfonamide | DMF, POCl₃ | - | 70-80 | 2 | N-(4-(4-Formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | [5][7] |

| Hydrazones from Galloyl Hydrazide | DMF, POCl₃ | - | Not specified | Not specified | 3-Aryl substituted pyrazole-4-carbaldehydes | Not specified | [8] |

| Phenylhydrazone | DMF, POCl₃ | - | 70-80 | 6 | 1,3-Diphenylpyrazole-4-carboxaldehyde | Good | [7] |

| Hydrazones from Substituted Acetophenones | DMF, POCl₃ | - | 60-70 | ~4 | Substituted 1,3-diaryl pyrazole-4-carbaldehydes | Not specified | [9] |

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 1,3-Disubstituted 5-chloro-1H-pyrazoles[3]

To a solution of the 1,3-disubstituted 5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added dropwise at 0 °C. The reaction mixture is then heated to 120 °C for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-chloro-1H-pyrazole-4-carbaldehyde.

General Procedure for the Synthesis of 1H-Pyrazole-4-carbaldehydes from Hydrazones[6]

Phosphorus oxychloride (3.0 mmol) is added dropwise to an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL). The reaction mixture is allowed to warm to room temperature and then heated at 80 °C for 4 hours. After completion of the reaction, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left to stand overnight. The precipitated solid is collected by filtration, washed with water, and purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final 1H-pyrazole-4-carbaldehyde.

Mechanistic Pathways and Visualizations

The mechanism of the Vilsmeier-Haack reaction for the synthesis of pyrazole aldehydes varies depending on the starting material. Below are diagrammatic representations of the key mechanistic steps.

Caption: Formation of the Vilsmeier Reagent.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of the pyrazole ring system via the condensation of 2-chlorophenylhydrazine with a malondialdehyde equivalent, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C4 position of the pyrazole ring. This protocol includes detailed experimental procedures, a summary of required reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The title compound, this compound, incorporates a substituted phenyl ring and a reactive aldehyde group, making it a key precursor for the development of novel pharmaceuticals. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2] This protocol outlines a reliable method to obtain the target compound in good yield.

Reaction Scheme

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole

This procedure is adapted from general pyrazole syntheses involving the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 2-chlorophenylhydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |

| Malondialdehyde bis(diethyl acetal) | C₇H₁₆O₂ | 160.26 | 11 | 1.76 g (1.95 mL) |

| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 50 mL |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~1 mL |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and ethanol (50 mL).

-

Stir the mixture until the solid is largely dissolved.

-

Add malondialdehyde bis(diethyl acetal) (1.76 g, 11 mmol) and a few drops of concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(2-chlorophenyl)-1H-pyrazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This procedure is based on established Vilsmeier-Haack formylation protocols for pyrazole derivatives.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 1-(2-chlorophenyl)-1H-pyrazole | C₉H₇ClN₂ | 178.62 | 5 | 0.89 g |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 20 | 1.46 g (1.55 mL) |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 15 | 2.30 g (1.40 mL) |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 20 mL |

| Ice | H₂O | 18.02 | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ (aq) | - | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.55 mL, 20 mmol) and anhydrous dichloromethane (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.40 mL, 15 mmol) dropwise to the stirred DMF solution over 15 minutes, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a white solid, should be observed.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 1-(2-chlorophenyl)-1H-pyrazole (0.89 g, 5 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (50 g).

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Product | Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Physical Appearance |

| 1 | 1-(2-chlorophenyl)-1H-pyrazole | 2-chlorophenylhydrazine hydrochloride | Malondialdehyde bis(diethyl acetal), HCl | Condensation/Cyclization | 70-85 | Oil or low-melting solid |

| 2 | This compound | 1-(2-chlorophenyl)-1H-pyrazole | POCl₃, DMF | Vilsmeier-Haack Formylation | 60-80 | Solid |

Yields are estimated based on similar reactions reported in the literature and may vary depending on experimental conditions and purification.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-chlorophenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with caution.

-

Concentrated hydrochloric acid is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton around 9-10 ppm and signals for the pyrazole and phenyl protons in the aromatic region.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthesis is robust and utilizes common laboratory reagents and techniques. The resulting compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in various multicomponent reactions (MCRs). The protocols outlined herein are based on established methodologies for structurally similar aryl-pyrazole-4-carbaldehydes and are intended to serve as a guide for the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate possessing a reactive aldehyde functionality appended to a decorated pyrazole core. This unique structural motif makes it an ideal candidate for multicomponent reactions, which allow for the rapid and efficient construction of complex molecular architectures in a single synthetic operation. The resulting heterocyclic compounds, such as pyranopyrazoles and pyrazolo[3,4-b]pyridines, are privileged scaffolds in numerous biologically active compounds.

Featured Multicomponent Reactions

This document focuses on two primary classes of multicomponent reactions utilizing this compound:

-

Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles: A facile and efficient method for the synthesis of fused pyranopyrazole systems.

-

Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles: A highly convergent approach to construct densely functionalized pyranopyrazole derivatives.

These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the multicomponent synthesis of pyranopyrazole derivatives using aryl-pyrazole-4-carbaldehydes, which are analogous to this compound.

Table 1: Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [1]

| Entry | Aldehyde Component | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | Aryl-aldehyde | Malononitrile | DABCO (10) | Ethanol | 30 | 85-95 |

| 2 | Aryl-aldehyde | Ethyl Cyanoacetate | Piperidine (5) | Ethanol | 60 | 80-90 |

| 3 | Aryl-aldehyde | Malononitrile | Pyrrolidine-acetic acid (10) | Solvent-free (MW) | 5-10 | 88-96 |

Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [2][3][4][5]

| Entry | Aldehyde Component | β-Ketoester | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Piperidine (5) | Water | 0.33 | 85-93 |

| 2 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Taurine (10) | Water | 2 | 85-92 |

| 3 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | Sodium Benzoate (15) | Water | 1-2 | 88-96 |

| 4 | Aryl-aldehyde | Ethyl Acetoacetate | Malononitrile | ZnO nanoparticles (5) | Water | 0.5-1 | 90-95 |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from a general method for the synthesis of N-aryl substituted pyrano[2,3-c]pyrazoles.[1]

Materials:

-

This compound

-

1-phenyl-3-methyl-5-pyrazolone

-

Malononitrile

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol

Procedure:

-

To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add 1-phenyl-3-methyl-5-pyrazolone (1 mmol) and malononitrile (1 mmol).

-

Add DABCO (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Protocol 2: General Procedure for the Four-Component Synthesis of 6-amino-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a generalized procedure based on several reported methods for the four-component synthesis of pyranopyrazoles.[2][3][5]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethyl acetoacetate

-

Malononitrile

-

Piperidine

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).

-

Add piperidine (0.05 mmol, 5 mol%) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 20-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, collect the formed solid by filtration.

-

Wash the precipitate with water and then a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Visualizations

Three-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles.

Workflow for Four-Component Dihydropyrano[2,3-c]pyrazole Synthesis.

References

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. tandfonline.com [tandfonline.com]

- 5. sphinxsai.com [sphinxsai.com]

Synthesis and Application of Schiff Bases Derived from 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel Schiff bases derived from 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential therapeutic and functional properties. The protocols outlined below are based on established methodologies for analogous pyrazole-based Schiff bases and are intended to serve as a comprehensive guide for the preparation and evaluation of this promising class of molecules.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The pyrazole scaffold is a privileged heterocyclic motif in drug discovery, known to impart a wide range of biological activities.[2] The combination of these two pharmacophores in pyrazole-based Schiff bases has led to the development of compounds with significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] This guide focuses on the synthesis of Schiff bases starting from this compound, a key intermediate for creating a library of potentially bioactive molecules.

Applications

Schiff bases derived from pyrazole aldehydes have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many pyrazole-based Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[5] The imine linkage is crucial for their antimicrobial action, and the nature of the substituent on the amine moiety can significantly influence their efficacy. Some of these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5]

Anticancer Activity

The anticancer potential of pyrazole Schiff bases is a major area of investigation. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the lung, colon, and breast.[4] Proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[6] Some derivatives have also been studied for their ability to bind to DNA, suggesting a potential mechanism of interfering with cancer cell replication.[7]

Other Potential Applications

Beyond their antimicrobial and anticancer properties, pyrazole Schiff bases have been explored for a variety of other applications, including:

-

Anti-inflammatory and Analgesic Activity

-

Antioxidant Properties [8]

-

Corrosion Inhibition

-

Catalysis

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific amine used.

General Synthesis of Schiff Bases

The synthesis is typically achieved through a one-pot condensation reaction.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, substituted anilines, aminothiazoles)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add the respective primary amine (1 equivalent).

-

A few drops of glacial acetic acid can be added as a catalyst.

-

The reaction mixture is then refluxed for a period of 4 to 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration.

-